![molecular formula C14H11N3O2 B277796 N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B277796.png)
N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide, commonly known as PBA, is a synthetic compound that has been extensively used in scientific research due to its unique properties. PBA is a white crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 256.28 g/mol and a melting point of 225-227 °C.
作用机制
PBA acts as a chaperone molecule that helps to stabilize proteins and prevent their misfolding and aggregation. It binds to hydrophobic regions of proteins and helps to prevent their exposure to the aqueous environment, which can lead to misfolding and aggregation. PBA has also been shown to enhance the activity of proteasomes, which are responsible for the degradation of misfolded proteins.
Biochemical and Physiological Effects:
PBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the aggregation of various proteins such as amyloid beta, alpha-synuclein, and huntingtin. PBA has also been shown to enhance the clearance of misfolded proteins by the proteasome. In addition, PBA has been shown to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
PBA has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized. It is also relatively non-toxic and has low cytotoxicity. However, PBA has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, PBA can interfere with some assays, such as those that rely on fluorescence.
未来方向
There are several future directions for the use of PBA in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's. PBA could also be used as a tool to study the mechanisms of protein misfolding and aggregation in these diseases. In addition, PBA could be used to study the role of chaperone molecules in the prevention of protein misfolding and aggregation. Finally, PBA could be used in the development of new assays for the detection of misfolded proteins.
合成方法
PBA can be synthesized using a variety of methods, but the most commonly used method is the reaction between 2-aminopyridine and 2-hydroxybenzaldehyde in the presence of acetic anhydride. The reaction takes place in a solvent such as ethanol or methanol and is heated under reflux. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
PBA has been extensively used in scientific research due to its unique properties. It has been used in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. PBA has also been used as a tool to study protein misfolding and aggregation, which are associated with various diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C14H11N3O2 |
|---|---|
分子量 |
253.26 g/mol |
IUPAC 名称 |
N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C14H11N3O2/c1-9(18)16-11-4-5-13-12(7-11)17-14(19-13)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,18) |
InChI 键 |
FGCYMNRLQUGTLC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
规范 SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



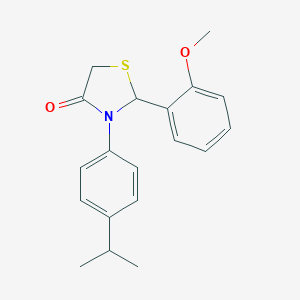
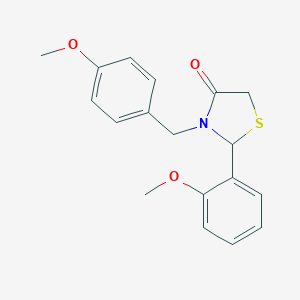
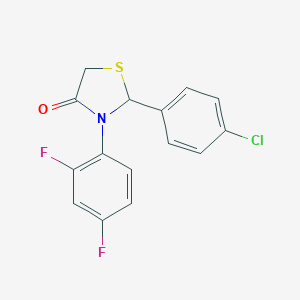
![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)
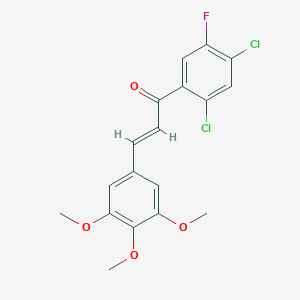
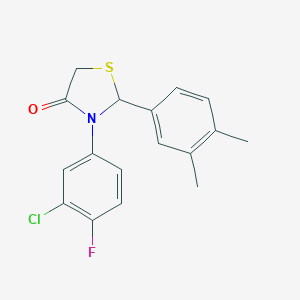
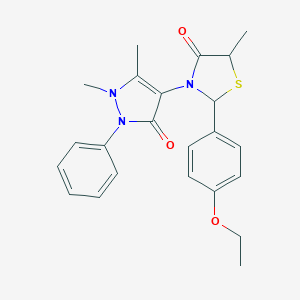

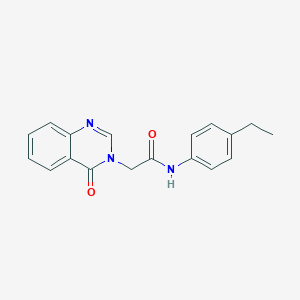

![4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277725.png)
![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)
![4-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277727.png)
